molecular formula C15H11NO4 B11502704 6-Methoxy-3-nitrodibenzo[b,f]oxepine

6-Methoxy-3-nitrodibenzo[b,f]oxepine

Cat. No.: B11502704
M. Wt: 269.25 g/mol
InChI Key: RTYBNNXASDEOBQ-UHFFFAOYSA-N
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Description

6-Methoxy-3-nitrodibenzo[b,f]oxepine is a chemical compound that belongs to the dibenzo[b,f]oxepine family. This compound is characterized by its unique structure, which includes a methoxy group and a nitro group attached to a dibenzo[b,f]oxepine skeleton. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-3-nitrodibenzo[b,f]oxepine typically involves the nitration of 6-methoxydibenzo[b,f]oxepine. One common method includes the reaction of 6-methoxydibenzo[b,f]oxepine with a nitrating agent such as nitric acid in the presence of sulfuric acid as a catalyst . The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-3-nitrodibenzo[b,f]oxepine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Zinc and hydrochloric acid are commonly used for the reduction of the nitro group.

    Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.

Major Products Formed

Mechanism of Action

The primary mechanism of action of 6-Methoxy-3-nitrodibenzo[b,f]oxepine involves its interaction with tubulin, a protein that forms microtubules. The compound binds to the colchicine-binding site on tubulin, inhibiting microtubule polymerization. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

6-Methoxy-3-nitrodibenzo[b,f]oxepine can be compared with other dibenzo[b,f]oxepine derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H11NO4

Molecular Weight

269.25 g/mol

IUPAC Name

10-methoxy-2-nitrobenzo[b][1]benzoxepine

InChI

InChI=1S/C15H11NO4/c1-19-13-4-2-3-11-6-5-10-7-8-12(16(17)18)9-14(10)20-15(11)13/h2-9H,1H3

InChI Key

RTYBNNXASDEOBQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC3=C(C=C2)C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

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